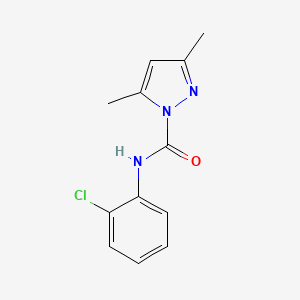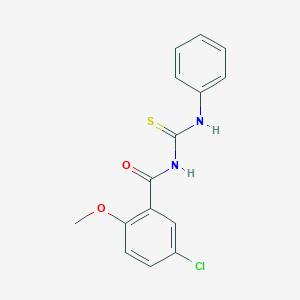
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a pyrazole-based compound that has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that is involved in the development of pain and inflammation. By inhibiting its production, this compound is able to reduce pain and inflammation in the body.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2 and PGE2 production, the reduction of inflammation and pain, and the inhibition of cancer cell growth and proliferation. It has also been found to have a low toxicity profile, making it a safe candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are a number of future directions for the study of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, including further investigation into its potential therapeutic applications in pain management and cancer treatment. Other potential areas of study include the development of more effective administration methods and the investigation of this compound's effects on other inflammatory mediators. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpyrazole, followed by the addition of ammonia and subsequent reaction with dimethylformamide. The final product is obtained through recrystallization in ethanol.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. This compound has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-6-4-3-5-10(11)13/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNFBWYBNPZVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)





![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)